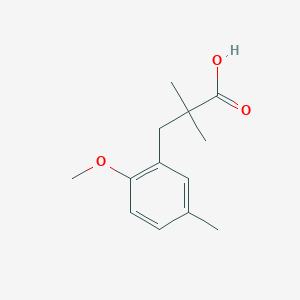
2-Methoxy-5-methylbenzenebutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methylbenzenebutanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by a benzene ring substituted with a methoxy group at the second position, a methyl group at the fifth position, and a butanal group at the first position
Méthodes De Préparation
The synthesis of 2-Methoxy-5-methylbenzenebutanal can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as methanol and a catalyst like sodium methoxide. The mixture is refluxed for a specific period, followed by neutralization and purification steps to obtain the desired product .
For industrial production, the process may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
2-Methoxy-5-methylbenzenebutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-methoxy-5-methylbenzoic acid, while reduction produces 2-methoxy-5-methylbenzyl alcohol .
Applications De Recherche Scientifique
2-Methoxy-5-methylbenzenebutanal has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methylbenzenebutanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to alterations in metabolic pathways and physiological processes .
Comparaison Avec Des Composés Similaires
2-Methoxy-5-methylbenzenebutanal can be compared with other similar compounds, such as:
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound has a similar methoxy and methyl substitution pattern on the benzene ring but differs in the presence of a sulfamoyl group instead of an aldehyde group.
Methyl 2-methoxy-5-(methylsulfonyl)benzoate: This compound also shares the methoxy and methyl substitution pattern but contains a methylsulfonyl group.
Propriétés
Numéro CAS |
1082435-14-0 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-(2-methoxy-5-methylphenyl)butanal |
InChI |
InChI=1S/C12H16O2/c1-10-6-7-12(14-2)11(9-10)5-3-4-8-13/h6-9H,3-5H2,1-2H3 |
Clé InChI |
YAUBPMLLDMFGNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)

![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)





